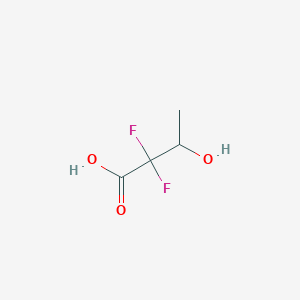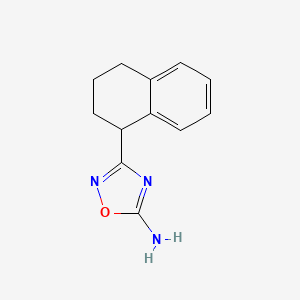![molecular formula C12H12ClN5 B1454152 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine CAS No. 1219971-91-1](/img/structure/B1454152.png)
4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine
説明
The compound “4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine” is a complex organic molecule that contains several functional groups. It has a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring is a chloro group (Cl), an amine group (NH2), and a 3,4-dihydro-2(1H)-isoquinolinyl group, which is a type of isoquinoline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the isoquinoline ring, followed by the introduction of the triazine ring. The chloro and amine groups would then be added through substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoquinoline ring system is aromatic, meaning it has a stable, delocalized electron cloud. The triazine ring is also aromatic, adding to the compound’s stability .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The amine group could act as a nucleophile in reactions with electrophiles, while the chloro group could be replaced by other groups in substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group could make the compound basic, while the chloro group could make it more polar and increase its boiling point .
科学的研究の応用
Synthesis and Chemical Properties
A novel method for synthesizing a variety of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including compounds structurally related to 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine, was developed using microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines. This method provides a fast route to these compounds and has shown potent antileukemic activity for specific derivatives, demonstrating the potential for therapeutic applications (Dolzhenko et al., 2021).
Biological Evaluation and Antimicrobial Activities
- The antimicrobial potential of 1,2,4-triazole derivatives, including structures related to the specified chemical, was investigated, revealing that some derivatives possess good or moderate activities against various microorganisms. This suggests the possible use of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
- Research into novel N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and related compounds indicates their potential for pharmaceutical development, highlighting the versatility of the triazine scaffold in drug design (El‐Badawi et al., 2002).
Antimalarial Activity
- Hybrid 4-aminoquinoline-1,3,5-triazine derivatives, incorporating the triazine core, were synthesized and evaluated against Plasmodium falciparum. Some derivatives exhibited mild to moderate antimalarial activity, suggesting a pathway for the development of new antimalarial therapies. Acute toxicity studies of the most active compounds showed no significant toxic signs, indicating their safety for further investigation (Bhat et al., 2016).
Spectroscopic and Anticancer Studies
- Copper(II) and manganese(II) complexes with 1,2,4-triazines thiosemicarbazide, related to the chemical , were synthesized and characterized. These complexes exhibited promising anticancer activity against breast, hepatocellular, and colon carcinoma cells, showcasing the potential of triazine derivatives in cancer treatment (Refat et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-6-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5/c13-10-15-11(14)17-12(16-10)18-6-5-8-3-1-2-4-9(8)7-18/h1-4H,5-7H2,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWAWPLQHRIXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=NC(=N3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1454070.png)
amine](/img/structure/B1454071.png)
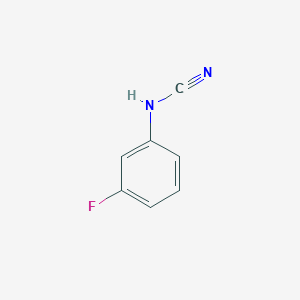
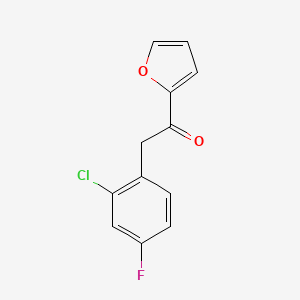
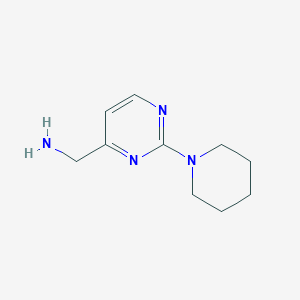
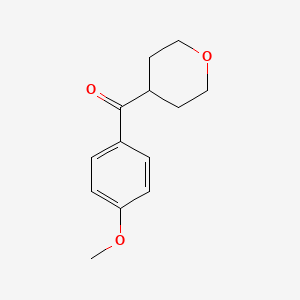
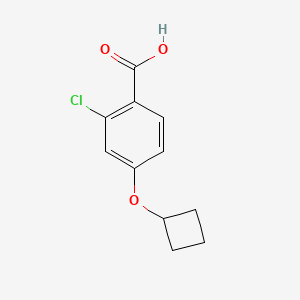
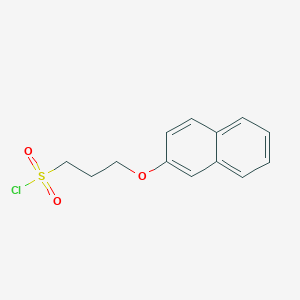
![1-[(Oxan-4-yl)methyl]piperidin-4-one](/img/structure/B1454081.png)
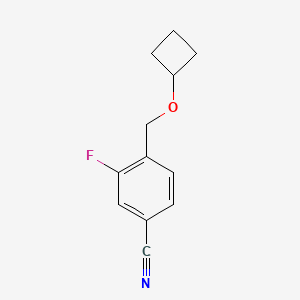
![6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1454083.png)
